![molecular formula C20H31FN2O B4855707 N-cyclododecyl-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4855707.png)
N-cyclododecyl-N'-(3-fluoro-4-methylphenyl)urea
Overview
Description
N-cyclododecyl-N'-(3-fluoro-4-methylphenyl)urea, commonly known as CDU, is a chemical compound used in scientific research. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. CDU has been extensively studied for its potential therapeutic applications in pain management.
Mechanism of Action
CDU works by binding to the N-cyclododecyl-N'-(3-fluoro-4-methylphenyl)urea channel and preventing it from opening. This reduces the influx of calcium ions into the cell, which in turn reduces the release of neurotransmitters involved in pain perception and inflammation.
Biochemical and Physiological Effects:
CDU has been shown to reduce pain perception and inflammation in animal models. It has also been shown to have a local anesthetic effect, reducing the sensitivity of nerves to pain. CDU has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One advantage of CDU is its potency as a N-cyclododecyl-N'-(3-fluoro-4-methylphenyl)urea inhibitor, making it a useful tool for studying the channel in vitro and in vivo. However, CDU's lipophilic nature can make it difficult to work with in some experimental settings. Additionally, CDU's specificity for the N-cyclododecyl-N'-(3-fluoro-4-methylphenyl)urea channel may limit its usefulness in studying other ion channels or receptors.
Future Directions
There are several potential future directions for CDU research. One area of interest is the development of CDU analogs with improved pharmacokinetic properties. Another potential direction is the investigation of CDU's effects on other TRP channels and receptors. Finally, CDU's potential therapeutic applications in conditions such as neuropathic pain and inflammatory bowel disease warrant further investigation.
Scientific Research Applications
CDU has been used extensively in scientific research to study the N-cyclododecyl-N'-(3-fluoro-4-methylphenyl)urea channel. It has been shown to be a potent inhibitor of the channel, reducing pain perception and inflammation in animal models. CDU has also been studied for its potential therapeutic applications in conditions such as neuropathic pain, osteoarthritis, and inflammatory bowel disease.
properties
IUPAC Name |
1-cyclododecyl-3-(3-fluoro-4-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2O/c1-16-13-14-18(15-19(16)21)23-20(24)22-17-11-9-7-5-3-2-4-6-8-10-12-17/h13-15,17H,2-12H2,1H3,(H2,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAUYSDRPDYPBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCCCCCCCCCC2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclododecyl-3-(3-fluoro-4-methylphenyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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